N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in medicinal chemistry. The presence of multiple functional groups, including an amide, an ether, and a thieno ring, makes it a compound of interest for synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thieno[3,4-c]pyrazole precursor, the core structure can be formed via cyclization reactions involving hydrazine derivatives.
Introduction of the Amide Group: The amide linkage is introduced by reacting the thieno[3,4-c]pyrazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The final step involves the nucleophilic substitution reaction where the 2-methoxyethylamine is introduced to the intermediate compound, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring and the thieno[3,4-c]pyrazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thieno[3,4-c]pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s thieno[3,4-c]pyrazole core is known for its potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new drugs targeting specific enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects Its structure suggests it could act as an anti-inflammatory, anticancer, or antimicrobial agent
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide: shares similarities with other thieno[3,4-c]pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is the specific substitution pattern on the benzamide and thieno[3,4-c]pyrazole cores. The presence of the methoxyethyl group and the dimethylbenzamide moiety provides unique chemical and biological properties, making it a valuable compound for research and development.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S with a molecular weight of 374.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C18H22N4O3S |
Molecular Weight | 374.5 g/mol |
CAS Number | 1105204-66-7 |
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For instance, a study indicated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in red blood cells (RBCs) were used as biological indicators to assess the protective effects of the compounds.
Erythrocyte Alterations:
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
The results demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes compared to those treated with only 4-nonylphenol .
2. Anticancer Potential
Thieno[3,4-c]pyrazole derivatives have been explored for their anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. For example, certain derivatives have shown promise as inhibitors of aurora kinase, which plays a crucial role in cell division and is often overexpressed in cancers .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thieno[3,4-c]pyrazole compounds has also been documented. These compounds may inhibit phosphodiesterase enzymes (PDE), which are implicated in inflammatory pathways. By modulating these pathways, the compounds could potentially alleviate symptoms associated with various inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- EPAC Proteins : The compound binds to exchange proteins activated by cyclic AMP (cAMP), influencing downstream signaling pathways critical for cellular responses.
- Kinase Inhibition : The structural features allow for effective binding to kinase domains, inhibiting their activity and thus affecting cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of thieno[3,4-c]pyrazole derivatives:
- Study on Erythrocytes : Research demonstrated that these compounds can protect against oxidative damage in fish models (Clarias gariepinus), indicating potential applications in environmental toxicology .
- Anticancer Studies : In vitro assays showed that thieno[3,4-c]pyrazole derivatives reduce cell viability in various cancer cell lines by inducing apoptosis through kinase inhibition .
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-4-5-14(8-13(12)2)19(25)21-18-15-10-27-11-16(15)22-23(18)9-17(24)20-6-7-26-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHOOLPXHDJEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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